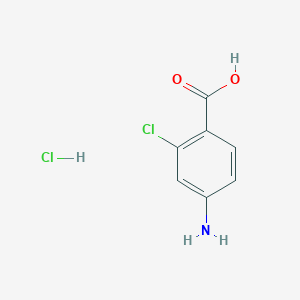

4-Amino-2-chlorobenzoic acid hydrochloride

Descripción

Contextualization within Aminobenzoic Acid Derivatives Research

Aminobenzoic acids are a class of organic compounds that feature both an amino group and a carboxylic acid group attached to a benzene (B151609) ring. eurobooks.sk The relative positions of these functional groups give rise to different isomers, such as ortho-, meta-, and para-aminobenzoic acid, each with distinct chemical properties. Research into aminobenzoic acid derivatives is a burgeoning field, driven by their importance as foundational chemicals for a wide array of products, including dyes, food additives, and pharmaceuticals. researchgate.net The introduction of halogen substituents onto the aromatic ring of aminobenzoic acids further diversifies their chemical reactivity and potential applications, leading to the development of halogenated aminobenzoic acid systems.

Significance of Substituted Benzoic Acids in Contemporary Organic Chemistry

Substituted benzoic acids are fundamental building blocks in modern organic synthesis. The presence of various functional groups on the benzene ring can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. unb.ca Electron-withdrawing groups, such as halogens, tend to increase the acidity of the benzoic acid, while also directing incoming electrophiles to specific positions on the ring. unb.ca This ability to modulate electronic properties and reactivity makes substituted benzoic acids invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net

Overview of Research Trajectories for 4-Amino-2-chlorobenzoic Acid Hydrochloride

4-Amino-2-chlorobenzoic acid hydrochloride has emerged as a compound of interest due to its unique combination of functional groups: an amino group, a carboxylic acid, and a chlorine atom. This trifunctional scaffold allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. akjournals.com Research on this compound has primarily focused on its synthesis, characterization, and utilization as a precursor for more complex molecules with potential applications in materials science and medicinal chemistry. It is notably recognized as the principal metabolite of the local anesthetic 2-Chloroprocaine. chemicalbook.com

Propiedades

IUPAC Name |

4-amino-2-chlorobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKCBPBSFTYMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Chlorobenzoic Acid Hydrochloride and Its Precursors

Strategies for the Preparation of 4-Amino-2-chlorobenzoic Acid

The synthesis of 4-Amino-2-chlorobenzoic acid can be approached through several distinct pathways, primarily involving the reduction of a nitro group, selective introduction of functional groups, or modification of existing substituted benzoic acids.

A prevalent and efficient method for synthesizing 4-Amino-2-chlorobenzoic acid is the reduction of the nitro group of 2-Chloro-4-nitrobenzoic acid. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using a variety of reducing agents and catalytic systems. masterorganicchemistry.com

The choice of reducing agent is critical and depends on factors such as cost, selectivity, and reaction conditions. Common methods include:

Catalytic Hydrogenation: This is often the preferred method due to its clean reaction profile and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Palladium on activated charcoal (Pd/C) is a highly effective catalyst for this purpose. lookchem.com Other catalysts like Raney nickel are also used, particularly when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.comwikipedia.org

Metal-Acid Systems: The use of easily oxidized metals in the presence of an acid is a classic and reliable method for nitro group reduction. masterorganicchemistry.com Common combinations include tin (Sn) and hydrochloric acid (HCl), iron (Fe) and acetic acid, or zinc (Zn) in acidic conditions. commonorganicchemistry.comnih.gov For instance, granulated tin in the presence of concentrated HCl can be used to reduce the nitro precursor. nih.gov

Other Reducing Agents: A variety of other reagents can effect this transformation. Tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in combination with catalysts like nickel acetate (B1210297) can also be employed for the efficient reduction of nitro compounds to their corresponding amines. orientjchem.org Another approach involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as V₂O₅/TiO₂. rsc.org

The following table summarizes various protocols for the reduction of aromatic nitro compounds.

| Method | Reagents/Catalyst | Typical Conditions | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl acetate, 20°C, 760 Torr lookchem.com | High yield, clean reaction. |

| Catalytic Hydrogenation | H₂, Raney Nickel | - | Useful for substrates where dehalogenation is a concern. commonorganicchemistry.com |

| Metal/Acid Reduction | Sn, concentrated HCl | Reaction is highly exothermic, requires cooling, followed by reflux. nih.gov | Classic, robust method. |

| Metal/Acid Reduction | Fe, Acetic Acid | - | Mild method, suitable for presence of other reducible groups. commonorganicchemistry.com |

| Metal Salt Reduction | SnCl₂ | - | Provides a mild reduction pathway. commonorganicchemistry.com |

| Hydride/Catalyst System | NaBH₄, Ni(OAc)₂·4H₂O | Wet CH₃CN, Room Temperature orientjchem.org | Rapid reaction at room temperature. |

| Hydrazine/Catalyst System | N₂H₄·H₂O, V₂O₅/TiO₂ | Ethanol (B145695), 90°C rsc.org | Green and efficient catalytic solution. |

Alternative synthetic strategies involve the carefully orchestrated introduction of the chloro and amino functionalities onto a benzoic acid scaffold. The order of these steps is crucial due to the directing effects of the substituents on the aromatic ring.

One possible route involves the selective amination of a di-halogenated benzoic acid derivative . For example, a copper-catalyzed amination of a compound like 2-bromo-4-chlorobenzoic acid with an amine source could potentially yield the desired product. nih.gov Such cross-coupling reactions allow for the formation of N-aryl and N-alkyl anthranilic acid derivatives, often with high regioselectivity and without the need for protecting the carboxylic acid group. nih.gov

Another approach is the selective halogenation of an amino- or nitro-substituted benzoic acid . For instance, the para-selective chlorination of a nitrosoarene using copper(II) chloride has been reported. acs.org While the nitroso group is not a nitro group, it can be readily oxidized to one or reduced to an amine, demonstrating the principle of regioselective halogenation guided by a nitrogen-containing functional group. acs.org The synthesis could theoretically start from 4-aminobenzoic acid or 4-nitrobenzoic acid, followed by selective chlorination at the ortho position relative to the carboxylic acid. However, this can be challenging as the amino group is a strong ortho-, para-director, potentially leading to a mixture of products.

Aminosalicylic acid derivatives can serve as versatile starting materials for the synthesis of substituted aminobenzoic acids. A relevant precursor, 4-aminosalicylic acid (2-hydroxy-4-aminobenzoic acid), contains the core amino and carboxylic acid groups in the desired 1,4-substitution pattern.

A synthetic route could involve the replacement of the hydroxyl group with a chlorine atom. This transformation can be challenging but is precedented in aromatic chemistry. One potential, albeit complex, pathway could involve diazotization of a related precursor, 2-amino-4-nitrobenzoic acid, to form an intermediate diazonium salt. google.com This intermediate can then be reacted to introduce a hydroxyl group, which could subsequently be converted to a chloro group through various established methods before the final nitro group reduction. While not a direct route from aminosalicylic acid itself, it illustrates the synthetic logic of interconverting functional groups on the aromatic ring to achieve the target structure. google.com

Formation and Isolation of 4-Amino-2-chlorobenzoic Acid Hydrochloride

Once 4-Amino-2-chlorobenzoic acid is synthesized, it is converted into its hydrochloride salt to improve stability and handling properties. This process involves a straightforward acid-base reaction.

4-Amino-2-chlorobenzoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). When treated with a strong acid like hydrochloric acid (HCl), a protonation reaction occurs. The primary site of protonation is the most basic functional group in the molecule. masterorganicchemistry.com

In aqueous solution, the amino group is significantly more basic than the carbonyl oxygen of the carboxylic acid. idc-online.comresearchgate.net Therefore, the lone pair of electrons on the nitrogen atom of the amino group attacks a proton (H⁺) from HCl. This results in the formation of an ammonium (B1175870) salt, where the amino group is converted to its conjugate acid, the anilinium ion (-NH₃⁺), and the chloride ion (Cl⁻) serves as the counter-ion. masterorganicchemistry.com The carboxylic acid group remains largely unprotonated under these conditions.

The equilibrium for this reaction strongly favors the formation of the hydrochloride salt: C₇H₆ClNO₂ + HCl ⇌ [C₇H₇ClNO₂]⁺Cl⁻

The formation and isolation of 4-Amino-2-chlorobenzoic acid hydrochloride is a crystallization process that can be optimized by controlling several key parameters.

Acidification: The salt is typically formed by treating a solution or suspension of 4-Amino-2-chlorobenzoic acid with hydrochloric acid. This can be achieved by adding concentrated aqueous HCl, or for more controlled, anhydrous conditions, by bubbling hydrogen chloride gas through a solution of the free base in a suitable organic solvent. google.com

Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the free base (4-Amino-2-chlorobenzoic acid) to some extent but have low solubility for the resulting hydrochloride salt. This difference in solubility drives the precipitation of the product upon formation. Solvents such as absolute ethanol, diethyl ether, or dioxane are often employed. nih.govgoogle.com For example, in the preparation of p-aminobenzoic acid hydrochloride, the free base is suspended in a solvent like absolute alcohol, and then an epoxide is added to react with the HCl, leaving the pure amino acid to precipitate. google.com A similar principle of solubility difference is used for isolating the salt.

Temperature Control: The reaction is often performed at room temperature or below. Cooling the reaction mixture after the addition of acid significantly decreases the solubility of the hydrochloride salt, promoting crystallization and maximizing the yield of the isolated product. google.compatsnap.com

Isolation and Purification: The precipitated 4-Amino-2-chlorobenzoic acid hydrochloride is typically isolated by filtration. The collected solid is then washed with a cold, non-polar solvent (like diethyl ether) to remove any residual acid or impurities. nih.gov The final product is then dried under vacuum to remove any remaining solvent. The purity can be assessed by its melting point and spectroscopic methods.

Derivatization Chemistry of the 4-Amino-2-chlorobenzoic Acid Scaffold

The strategic modification of the functional groups of 4-amino-2-chlorobenzoic acid is pivotal in developing new chemical entities. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and chloro substituents dictates the reactivity and synthetic utility of this molecule.

Transformation of Carboxylic Acid and Amino Functionalities

The carboxylic acid and amino moieties of 4-amino-2-chlorobenzoic acid are readily transformed into a variety of other functional groups, serving as handles for further molecular elaboration.

Esterification: The carboxylic acid group can be converted to its corresponding ester through Fischer esterification. This acid-catalyzed reaction with an alcohol, typically in excess, provides the ester derivative. For instance, the reaction of 4-amino-2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid yields ethyl 4-amino-2-chlorobenzoate. chegg.comnagwa.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride. A one-pot method for the direct condensation of carboxylic acids and amines in the presence of titanium tetrachloride (TiCl₄) has also been reported, offering a convenient route to amides. nih.gov For example, 4-amino-2-chlorobenzamide (B109128) can be synthesized from 4-amino-2-chlorobenzoic acid. chemicalbook.com

N-Alkylation and N-Acylation: The amino group of 4-amino-2-chlorobenzoic acid can undergo alkylation and acylation reactions. N-alkylation can be achieved using alkylating agents in the presence of a base. google.com N-acylation, the formation of an amide bond at the amino group, is a common transformation. For instance, the reaction with acetic anhydride (B1165640) leads to the corresponding N-acetyl derivative. This protection of the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Table 1: Transformation of Carboxylic Acid and Amino Functionalities

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Ethanol, Concentrated H₂SO₄, Reflux | Ethyl 4-amino-2-chlorobenzoate |

| Amidation | Amine, TiCl₄, Pyridine (B92270), 85°C | N-substituted-4-amino-2-chlorobenzamide |

| N-Acylation | Acetic Anhydride, Heat | 4-acetamido-2-chlorobenzoic acid |

Synthesis of Sulfonamide Derivatives

The amino group of 4-amino-2-chlorobenzoic acid serves as a key functional handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. nih.gov

In the context of 4-amino-2-chlorobenzoic acid, the amino group acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride). The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid formed as a byproduct. nih.gov This reaction leads to the formation of N-(4-carboxy-3-chlorophenyl)sulfonamide derivatives. 4-Amino-2-chlorobenzoic acid is a known starting material for the synthesis of various sulfonamides. nih.gov

Table 2: Synthesis of Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| 4-Amino-2-chlorobenzoic acid | p-Toluenesulfonyl chloride | Pyridine | N-(4-carboxy-3-chlorophenyl)-4-methylbenzenesulfonamide |

| 4-Amino-2-chlorobenzoic acid | Benzenesulfonyl chloride | Sodium Carbonate | N-(4-carboxy-3-chlorophenyl)benzenesulfonamide |

Formation of Azo Compounds and Other Complex Structures

The versatile reactivity of the 4-amino-2-chlorobenzoic acid scaffold extends to the formation of more complex molecular architectures, including azo dyes and heterocyclic systems.

Azo Compounds: The synthesis of azo dyes from 4-amino-2-chlorobenzoic acid involves a two-step process: diazotization followed by an azo coupling reaction. nih.govcuhk.edu.hk

Diazotization: The primary aromatic amino group is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). cuhk.edu.hk

Azo Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic -N=N- azo linkage. nih.gov The position of the coupling on the aromatic ring of the coupling component is directed by the activating group present.

The specific color of the resulting azo dye is determined by the electronic properties of both the diazonium salt and the coupling component. cuhk.edu.hk

Complex Structures (Quinazolinones): 4-Amino-2-chlorobenzoic acid, being a substituted anthranilic acid, is a valuable precursor for the synthesis of quinazolinone derivatives. nih.govbio-conferences.orgnih.govorganic-chemistry.orgresearchgate.net Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the acylation of the amino group of an anthranilic acid derivative, followed by cyclization. nih.gov For example, reaction with an acyl chloride can lead to an N-acylanthranilic acid intermediate, which can then be cyclized, often with a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429). nih.govnih.gov Subsequent reaction of the benzoxazinone with an amine or ammonia (B1221849) leads to the formation of the quinazolinone ring system. researchgate.net

Table 3: Formation of Azo Compounds and Quinazolinones

| Reaction Type | Key Steps | Starting Material | Product Type |

|---|---|---|---|

| Azo Dye Synthesis | 1. Diazotization (NaNO₂, HCl, 0-5°C) 2. Azo Coupling (with a coupling component) | 4-Amino-2-chlorobenzoic acid | Azo Dye |

| Quinazolinone Synthesis | 1. N-Acylation 2. Cyclization (e.g., with Acetic Anhydride) 3. Reaction with an amine/ammonia | 4-Amino-2-chlorobenzoic acid derivative | Quinazolinone derivative |

Advanced Spectroscopic Characterization of 4 Amino 2 Chlorobenzoic Acid Hydrochloride

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound.

The FT-IR spectrum of 4-Amino-2-chlorobenzoic acid has been recorded in the solid phase using KBr pellets, typically in the 4000–400 cm⁻¹ range. icm.edu.pl The spectrum reveals characteristic absorption bands corresponding to the various functional groups within the molecule. Key vibrational frequencies are associated with the amino (-NH₂), carboxylic acid (-COOH), and chloro (-Cl) substituents, as well as the benzene (B151609) ring.

Experimental FT-IR analysis shows a strong band for the C=O stretching vibration of the carboxylic acid group at 1670 cm⁻¹. icm.edu.pl The O-H stretching band of the hydroxyl group is observed experimentally at 3425 cm⁻¹. icm.edu.pl The symmetric and asymmetric stretching vibrations of the amino group are recorded at 3338 cm⁻¹ and 3210 cm⁻¹, respectively. icm.edu.pl

Table 1: Selected Experimental FT-IR Peaks for 4-Amino-2-chlorobenzoic Acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3425 | ν(OH) |

| 3338 | νs(NH₂) |

| 3210 | νas(NH₂) |

| 1670 | ν(C=O) |

| 1597 | δ(NH₂) Scissoring |

| 1244 | C-H in-plane bending |

| 879, 847, 789 | C-H out-of-plane bending |

Data sourced from a comparative experimental and DFT study. icm.edu.pl ν: stretching, δ: bending, s: symmetric, as: asymmetric

Complementing the FT-IR data, the FT-Raman spectrum of 4-Amino-2-chlorobenzoic acid has been obtained, typically in the 3500–12 cm⁻¹ range. icm.edu.pl Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For instance, C-Cl in-plane stretching vibrations for the isomeric 2-Amino-4-chlorobenzoic acid were observed at 208 and 301 cm⁻¹ in the Raman spectrum, illustrating the utility of this technique for halogenated compounds. icm.edu.pl

Table 2: Selected Experimental FT-Raman Peaks for 2-Amino-4-chlorobenzoic Acid (Isomer)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1553 | C-C ring stretch |

| 1333 | C-C ring stretch |

| 1243 | C-C ring stretch |

| 1101 | C-C ring stretch |

| 731 | C-C ring stretch |

| 301 | δ(C-Cl) in-plane |

| 208 | δ(C-Cl) in-plane |

Data for the isomer 2-Amino-4-chlorobenzoic acid is presented for illustrative purposes of Raman assignments in similar structures. icm.edu.pl δ: bending

The assignment of vibrational modes is typically supported by theoretical calculations, such as Density Functional Theory (DFT), which helps to correlate experimental bands with specific molecular motions. icm.edu.plresearchgate.net

-COOH Group Vibrations : The carboxylic acid group presents several characteristic bands. The C=O stretching vibration is one of the most intense bands in the IR spectrum, observed experimentally at 1670 cm⁻¹. icm.edu.pl The O-H stretching mode is found at 3425 cm⁻¹. icm.edu.pl

-NH₂ Group Vibrations : The amino group is identified by its stretching and bending modes. Scaled theoretical calculations place the symmetric and asymmetric -NH₂ stretches in the range of 3529–3695 cm⁻¹, which corresponds to the experimental values of 3338 and 3210 cm⁻¹ for 4-Amino-2-chlorobenzoic acid. icm.edu.pl The -NH₂ scissoring vibration appears as a medium-strong band in the FT-IR spectrum at 1597 cm⁻¹. icm.edu.pl

C-Cl Vibrations : The carbon-chlorine stretching and bending vibrations are typically found in the lower frequency region of the spectrum. The C-X (X=Cl, Br, I) stretching vibrations are generally assigned to the 800–550 cm⁻¹ range. icm.edu.pl

Aromatic Ring Vibrations : The C-H stretching bands of the aromatic ring are expected in the 3100–3000 cm⁻¹ region. researchgate.net C-C ring stretching modes in aromatic compounds typically appear in the 1600–1400 cm⁻¹ region. researchgate.net In-plane and out-of-plane C-H bending vibrations for 4-Amino-2-chlorobenzoic acid were theoretically assigned and found to be in agreement with experimental spectra. icm.edu.plresearchgate.net

Comparing the vibrational spectra of 4-Amino-2-chlorobenzoic acid with its isomers and related compounds provides insight into the effects of substituent positioning on the molecular vibrations.

A detailed study compared the experimental and theoretical spectra of 4-Amino-2-chlorobenzoic acid (4A2ClBA) with its isomer, 2-Amino-4-chlorobenzoic acid (2A4ClBA). icm.edu.pl While both molecules exhibit bands for the same functional groups, the precise frequencies and intensities differ due to the different electronic and steric environments created by the ortho- and para- positioning of the amino and chloro groups relative to the carboxylic acid. For example, the experimental C=O stretching band appears at 1670 cm⁻¹ for 4A2ClBA and at 1666 cm⁻¹ for 2A4ClBA. icm.edu.pl

Comparisons with simpler analogs like o-, m-, and p-chlorobenzoic acids also reveal systematic shifts in vibrational frequencies. asianjournalofphysics.com The frequency of certain aromatic ring bands in chlorobenzoic acids decreases in the order p > m ≥ o, indicating an increase in the perturbation of the aromatic system. asianjournalofphysics.com Similarly, studies on other substituted benzoic acids, such as 5-Amino-2-chlorobenzoic acid and 2-Amino-5-chlorobenzoic acid, provide a broader context for assigning C-Cl and other group vibrations. icm.edu.plnih.gov

Electronic Spectroscopy and Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system.

The UV-Vis spectrum of 4-Amino-2-chlorobenzoic acid, like other aminobenzoic acids, is characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The positions of the substituents (amino, chloro, and carboxyl groups) on the benzene ring influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Experimental and theoretical studies have been performed to determine the electronic properties of 4-Amino-2-chlorobenzoic acid. icm.edu.pl Time-dependent DFT (TD-DFT) calculations are often used to predict the electronic absorption spectra. researchgate.net For comparison, the parent compound 4-Aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the chlorine atom in 4-Amino-2-chlorobenzoic acid is expected to cause a shift in these absorption bands due to its electronic influence on the aromatic system.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Amino-2-chlorobenzoic acid | 4A2ClBA |

| 2-Amino-4-chlorobenzoic acid | 2A4ClBA |

| 2-Chlorobenzoic acid | |

| 3-Chlorobenzoic acid (m-chlorobenzoic acid) | |

| 4-Chlorobenzoic acid (p-chlorobenzoic acid) | |

| 5-Amino-2-chlorobenzoic acid | |

| 2-Amino-5-chlorobenzoic acid |

Solvent and pH Effects on Electronic Spectra

The electronic absorption spectra of aromatic compounds like 4-Amino-2-chlorobenzoic acid hydrochloride are influenced by both the solvent environment and the pH of the solution. These effects, known as solvatochromism and halochromism, respectively, arise from differential stabilization of the ground and excited electronic states of the molecule by the surrounding medium.

Solvent Effects (Solvatochromism):

While specific experimental data detailing the systematic effect of various solvents on the UV-Visible absorption spectrum of 4-Amino-2-chlorobenzoic acid hydrochloride are not extensively documented in readily available literature, the expected behavior can be inferred from studies on similar molecules, such as isomeric aminobenzoic acids. nih.gov The absorption bands in the electronic spectra of these compounds are typically due to π→π* transitions within the benzene ring, which are sensitive to solvent polarity.

Generally, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths, or red shift) in the absorption maxima (λmax) of the primary absorption bands. This is because the excited states of such molecules often have a larger dipole moment than the ground state and are therefore better stabilized by polar solvents. For instance, in studies of m- and p-aminobenzoic acids, all absorption bands are red-shifted with an increase in the polarity and hydrogen-bonding capability of the solvent.

Table 1: Expected Solvent Effects on the Electronic Spectra of 4-Amino-2-chlorobenzoic Acid

| Solvent Type | Expected Shift in λmax | Rationale |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | Shorter Wavelength (Hypsochromic) | Minimal stabilization of the polar excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Intermediate Wavelength | Stabilization through dipole-dipole interactions. |

pH Effects (Halochromism):

The structure of 4-Amino-2-chlorobenzoic acid hydrochloride contains two ionizable groups: a carboxylic acid and an amino group. The state of protonation of these groups is dependent on the pH of the solution, which in turn significantly alters the electronic structure and the resulting UV-Vis spectrum.

In Strongly Acidic Conditions (Low pH): At a very low pH, the amino group is protonated as an ammonium (B1175870) ion (-NH3+), and the carboxylic acid group remains protonated (-COOH). The -NH3+ group is a much weaker electron-donating group (and is, in fact, an electron-withdrawing, deactivating group) compared to the free amino group (-NH2). This change significantly reduces the electron delocalization from the nitrogen into the aromatic ring, leading to a hypsochromic shift (a shift to shorter wavelengths, or blue shift) compared to the neutral molecule. The spectrum under these conditions is expected to resemble that of a protonated benzoic acid derivative.

In Neutral Conditions: The molecule exists as a zwitterion or a neutral species, with a free -NH2 group and a -COOH group. The strong electron-donating nature of the amino group in conjugation with the aromatic ring is dominant.

In Basic Conditions (High pH): At a high pH, the carboxylic acid group is deprotonated to form a carboxylate ion (-COO-). This deprotonation typically results in a smaller spectral shift compared to the protonation of the amino group.

The acid-base equilibria in both the ground and excited states govern the precise spectral characteristics at any given pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as exchangeable protons from the ammonium and carboxylic acid groups. The aromatic region would display a characteristic splitting pattern dictated by the substitution.

H-3: This proton is ortho to the electron-withdrawing chloro and carboxyl groups and is expected to be the most deshielded (highest chemical shift) of the aromatic protons. It should appear as a doublet.

H-5: This proton is ortho to the amino group and meta to the chloro and carboxyl groups. It is expected to appear as a doublet of doublets.

H-6: This proton is ortho to the carboxyl group and meta to the amino and chloro groups. It is expected to appear as a doublet.

-NH3+ and -COOH: The protons on the ammonium and carboxylic acid groups are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d6, these protons are readily observable.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.

C=O: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (highest ppm).

C-Cl and C-NH3+: The carbons directly attached to the electron-withdrawing chlorine atom (C-2) and the ammonium group (C-4) will be shifted downfield compared to an unsubstituted benzene ring.

C-COOH: The carbon atom to which the carboxylic acid is attached (C-1) will also be deshielded.

C-H Carbons: The remaining three aromatic carbons (C-3, C-5, C-6) will appear at higher field (lower ppm).

The table below provides predicted chemical shift ranges for 4-Amino-2-chlorobenzoic acid, based on data from analogous structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-2-chlorobenzoic Acid

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|---|

| H-3 | 7.5 - 7.8 | d | C-1 | 130 - 135 |

| H-5 | 6.6 - 6.9 | dd | C-2 | 135 - 140 |

| H-6 | 7.7 - 8.0 | d | C-3 | 115 - 120 |

| -NH₂/NH₃⁺ | Variable (Broad) | s | C-4 | 150 - 155 |

| -COOH | > 12 (Broad) | s | C-5 | 112 - 117 |

| C-6 | 130 - 135 | |||

| C=O | 167 - 170 |

Predicted values are based on data for similar compounds like 4-aminobenzoic acid in DMSO-d6 and known substituent effects. rsc.org Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.

Crystallographic Analysis and Supramolecular Architecture of 4 Amino 2 Chlorobenzoic Acid Hydrochloride

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 4-Amino-2-chlorobenzoic acid reveals that it crystallizes in the monoclinic system with the space group P2₁/c. nih.govnih.gov The determination of its structure provides precise insights into the molecular geometry and the arrangement of molecules in the solid state. nih.gov

| Crystal Data for 4-Amino-2-chlorobenzoic Acid | |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9595 (2) |

| b (Å) | 22.6656 (11) |

| c (Å) | 8.0285 (4) |

| β (°) | 104.257 (2) |

| Volume (ų) | 698.32 (6) |

| Z | 4 |

| Temperature (K) | 296 |

Table 1: Key crystallographic data for 4-Amino-2-chlorobenzoic acid. nih.govnih.gov

Molecular Conformation and Geometric Parameters in the Solid State

In the solid state, the 4-Amino-2-chlorobenzoic acid molecule is roughly planar. nih.gov The asymmetric unit of the crystal structure contains two independent molecules, which exhibit slight differences in their conformations, particularly in the orientation of the amine H atoms. nih.govnih.gov The root-mean-square deviations for the two independent molecules are 0.073 Å and 0.074 Å, indicating a high degree of planarity. nih.gov Bond lengths and angles within both molecules are within expected ranges for this type of compound. nih.gov The carboxylic acid group maintains its typical planar geometry.

Analysis of the Asymmetric Unit and Molecular Multiplicity

The asymmetric unit of 4-Amino-2-chlorobenzoic acid contains two crystallographically independent molecules of the compound. nih.govnih.gov This means that within the repeating unit of the crystal lattice, there are two distinct molecules that are not related by any symmetry operation of the space group. The unit cell contains a total of four molecules (Z=4). nih.govnih.gov The presence of two molecules in the asymmetric unit allows for a more complex and efficient packing arrangement in the crystal. nih.gov

Elucidation of Intermolecular Interactions

The supramolecular architecture of 4-Amino-2-chlorobenzoic acid is dominated by a network of hydrogen bonds, which dictate the packing of the molecules in the crystal. nih.govnih.gov

Hydrogen Bonding Networks (O—H···O, N—H···N, N—H···Cl interactions)

The crystal structure is stabilized by several types of hydrogen bonds. The most prominent of these is the formation of centrosymmetric dimers through pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.govnih.gov This interaction creates a classic R²₂(8) graph-set motif. nih.govnih.gov

Beyond this primary interaction, the dimers are further linked into a three-dimensional network by N—H···N and N—H···Cl hydrogen bonds. nih.govnih.gov These weaker interactions connect the amino groups of one dimer to the amino and chloro groups of neighboring dimers, extending the structure in all directions. nih.gov

| Hydrogen Bond Geometry (Å, °) for 4-Amino-2-chlorobenzoic Acid | ||||

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H···O4 | 0.82 (3) | 1.84 (3) | 2.650 (3) | 171 (3) |

| O3—H···O2 | 0.81 (3) | 1.84 (3) | 2.650 (3) | 173 (3) |

| N1—H···N2 | 0.86 (3) | 2.60 (3) | 3.375 (4) | 150 (3) |

| N2—H···Cl2 | 0.86 (3) | 2.81 (3) | 3.374 (2) | 125 (2) |

| N2—H···N1 | 0.86 (3) | 2.47 (3) | 3.302 (4) | 163 (2) |

Table 2: Selected hydrogen bond geometries observed in the crystal structure of 4-Amino-2-chlorobenzoic acid. nih.gov D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively.

Role of Functional Groups in Directing Noncovalent Interactions

The functional groups of 4-Amino-2-chlorobenzoic acid play distinct and crucial roles in directing the supramolecular assembly.

Carboxylic Acid Group (-COOH): This is the primary director of the crystal packing, forming robust O—H···O hydrogen-bonded dimers. This strong, directional interaction is a common and stabilizing feature in the crystal structures of carboxylic acids. nih.gov

Amino Group (-NH₂): Acting as a hydrogen bond donor, the amino group forms weaker N—H···N and N—H···Cl bonds that link the primary carboxylic acid dimers together, building the three-dimensional structure. nih.govnih.gov

Crystal Packing and Lattice Dynamics

Formation of Dimeric Units and Three-Dimensional Networks

The crystal structure of 4-amino-2-chlorobenzoic acid hydrochloride is fundamentally organized around the formation of dimeric units. nih.gov Molecules of the compound are linked into dimers through pairs of O—H⋯O hydrogen bonds, which create R22(8) graph-set motifs. nih.gov This specific arrangement involves the carboxylic acid groups of two adjacent molecules interacting with each other.

Below is a table summarizing the key hydrogen bond interactions that contribute to the supramolecular architecture:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O3—HO3⋯O2 | 0.81 (3) | 1.84 (3) | 2.650 (3) | 173 (3) |

| N2—HN3⋯Cl2 | 0.86 (3) | 2.81 (3) | 3.374 (2) | 125 (2) |

| N2—HN4⋯N1 | 0.86 (3) | 2.47 (3) | 3.302 (4) | 163 (2) |

Characterization of Racemic Twinning

A significant feature of the crystallography of 4-amino-2-chlorobenzoic acid hydrochloride is the observation of racemic twinning. nih.gov In the studied crystal, the Flack parameter was determined to be 0.50 (6), a value that is indicative of a racemic twin. nih.gov This means that the crystal is composed of an equal mixture of dextrorotatory and levorotatory enantiomers, which are ordered in a way that mimics a higher symmetry. The refinement of the crystal structure data confirmed this characteristic. nih.gov

The crystal data and details of the structure refinement are presented in the table below:

| Parameter | Value |

| Empirical formula | C7H6ClNO2 |

| Formula weight | 171.58 |

| Crystal system | Monoclinic |

| Space group | P21 |

| a (Å) | 3.9595 (2) |

| b (Å) | 22.6656 (11) |

| c (Å) | 8.0285 (4) |

| β (°) | 104.257 (2) |

| Volume (ų) | 698.32 (6) |

| Z | 4 |

| Flack parameter | 0.50 (6) |

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Calculations for 4-Amino-2-chlorobenzoic acid have been performed using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional and a 6–311++G(d,p) basis set to determine its ground state properties. icm.edu.pl

Geometry optimization is a critical step in computational chemistry that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. For 4-Amino-2-chlorobenzoic acid, the optimized molecular structure has been calculated using the DFT/B3LYP/6–311++G(d,p) level of theory. icm.edu.pl The resulting theoretical geometric parameters, such as bond lengths and angles, show a significant degree of agreement with experimental data obtained from X-ray diffraction. icm.edu.pl

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for 4-Amino-2-chlorobenzoic acid. icm.edu.pl

| Parameter | Bond/Angle | Theoretical (B3LYP/6–311++G(d,p)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length (Å) | O13-C8 | 1.2134 | 1.226 |

| C1-C6 | 1.4061 | 1.39 | |

| C4-C8 | 1.4853 | 1.47 | |

| C3-C2 | 1.3889 | 1.383 | |

| Bond Angle (°) | C1-N15-H16 | 117.70 | 117.7(19) |

| Cl14-C3-C2 | 115.0638 | 115.19(18) | |

| C2-C3-C4 | 121.2863 | 121.8(2) |

Conformational analysis, which explores the different spatial arrangements of a molecule, has been performed through potential energy surface (PES) scans. By systematically rotating the torsion angles of the carboxylic group (C5-C4-C8-O12 and C4-C8-O12-H11), the most stable conformer was identified. researchgate.net The energy of this most stable conformer was calculated to be -935.9409 atomic units (a.u.). researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. actascientific.comresearchgate.net

For 4-Amino-2-chlorobenzoic acid, the HOMO and LUMO energies have been calculated. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov The energies of these orbitals provide insight into the electronic transitions and charge transfer interactions within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for 4-Amino-2-chlorobenzoic acid. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.02 |

| LUMO | -1.39 |

| Energy Gap (ΔE) | 4.63 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. actascientific.com The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In substituted benzoic acids, the oxygen atoms of the carbonyl group typically represent the region of most negative potential, acting as nucleophilic sites. mdpi.com Conversely, the hydroxyl hydrogen atom is an electrophilic site. This analysis helps to understand intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and association of molecules in solution. mdpi.comucl.ac.uk

DFT calculations using the B3LYP/6–311++G(d,p) basis set have been employed to compute the dipole moment and linear polarizability of 4-Amino-2-chlorobenzoic acid. icm.edu.pl

Table 3: Calculated Dipole Moment and Polarizability for 4-Amino-2-chlorobenzoic acid. icm.edu.pl

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | 3.812 Debye |

| Mean Polarizability (α) | -0.101 x 10-23 esu |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension for studying electronically excited states. It is widely used to calculate properties related to a molecule's response to electromagnetic radiation, such as electronic absorption and emission spectra. scirp.org

For 4-Amino-2-chlorobenzoic acid, electronic properties such as HOMO-LUMO energies were studied using a TD-DFT approach. icm.edu.pl This method allows for the calculation of vertical transition energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions (e.g., π-π* or n-π*). scirp.org The calculated absorption spectra can then be compared with experimental UV-Vis data to validate the theoretical model.

Theoretical Prediction of Spectroscopic Features

Computational methods are extensively used to predict and interpret various types of molecular spectra. DFT calculations, following geometry optimization, are used to compute harmonic vibrational frequencies. nih.govresearchgate.net

The theoretical vibrational wavenumbers for 4-Amino-2-chlorobenzoic acid have been calculated using the DFT B3LYP/6–311++G(d,p) method. icm.edu.pl Since theoretical calculations often overestimate experimental frequencies due to the neglect of anharmonicity, the calculated values are typically scaled to provide a better match with experimental data. icm.edu.pl The comparison between the scaled theoretical wavenumbers and the experimental FT-IR spectrum allows for a detailed assignment of the vibrational modes of the molecule. icm.edu.pl

Table 4: Comparison of Selected Experimental and Calculated Vibrational Wavenumbers (cm-1) for 4-Amino-2-chlorobenzoic acid. icm.edu.pl

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) | Assignment |

|---|---|---|---|

| –OH Stretch | 3425 | 3695 | Stretching of the hydroxyl group |

| –NH2 Stretches | 3338, 3210 | 3529-3695 (range) | Symmetric and asymmetric stretching |

| C=O Stretch | 1670 | 1683 | Stretching of the carbonyl group |

| C–NH2 Bends | - | 401, 271 | Out-of-plane and in-plane bending |

Simulated Vibrational Spectra and Comparison with Experimental Data

The vibrational properties of 4-Amino-2-chlorobenzoic acid have been investigated through both experimental techniques and theoretical calculations, providing a detailed understanding of its molecular structure and dynamics. Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and a 6–311++G(d,p) basis set, have been employed to compute the theoretical vibrational frequencies. nih.gov These calculated frequencies are then compared with experimental data obtained from Fourier Transform Infrared (FT-IR) spectroscopy to validate the computational model and provide a comprehensive assignment of the vibrational modes. nih.gov

The comparison reveals a good agreement between the theoretical and experimental spectra, particularly after scaling the computed wavenumbers to account for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Key vibrational modes and their corresponding experimental and calculated frequencies are detailed below:

N-H Vibrations: The asymmetric and symmetric stretching vibrations of the amino group (–NH2) are fundamental in identifying this functional group. For 4-Amino-2-chlorobenzoic acid, the scaled theoretical calculations place these stretches in the range of 3529–3695 cm⁻¹. nih.gov This aligns well with the experimental FT-IR spectrum, which shows corresponding symmetric and asymmetric stretching bands at 3210 cm⁻¹ and 3338 cm⁻¹, respectively. nih.gov The –NH2 scissoring vibration is calculated to be at 1577 cm⁻¹, which is in excellent agreement with the experimentally observed band at 1620 cm⁻¹. nih.gov

C=O and O-H Vibrations: The carboxylic acid group presents characteristic vibrations. The carbonyl (C=O) stretching vibration is a strong indicator, with experimental FT-IR spectra showing this band at 1670 cm⁻¹. nih.gov The C–O stretching and O–H in-plane bending vibrations are also identified, with the experimental spectrum showing bands at 3501 and 3425 cm⁻¹. nih.gov

Aromatic Ring Vibrations: The vibrations of the benzene (B151609) ring, including C–H and C–C stretching, provide insight into the aromatic system. The C–H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. nih.gov In-plane C–H bending vibrations are calculated and compared with experimental data, showing good correlation. nih.gov

The following table provides a comparison of selected experimental and calculated vibrational frequencies for 4-Amino-2-chlorobenzoic acid.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3338 | 3695 (scaled) | Asymmetric Stretching |

| ν(N-H) | 3210 | 3529 (scaled) | Symmetric Stretching |

| δ(N-H) | 1620 | 1577 (scaled) | Scissoring |

| ν(C=O) | 1670 | - | Stretching |

| ν(O-H) | 3501 | - | Stretching |

Computational Analysis of Noncovalent Interactions (NCI)

The crystal structure of 4-Amino-2-chlorobenzoic acid is significantly influenced by a network of noncovalent interactions, which dictate the molecular packing and stabilize the three-dimensional lattice. Analysis of crystallographic data provides precise geometric parameters for these interactions, which are crucial for understanding the supramolecular assembly. The primary noncovalent interactions identified in the crystal structure are hydrogen bonds. nih.gov

In the crystal, molecules of 4-Amino-2-chlorobenzoic acid form dimers through pairs of intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.gov This creates a characteristic R²₂(8) ring motif. These dimers are further linked into a three-dimensional network by other hydrogen bonds, including N—H⋯N and N—H⋯Cl interactions. nih.gov The presence of two independent molecules in the asymmetric unit allows for a complex and robust hydrogen-bonding scheme. nih.gov

Computational analysis based on the crystal structure data allows for the detailed characterization of these hydrogen bonds, including donor-hydrogen (D–H), hydrogen-acceptor (H⋯A), and donor-acceptor (D⋯A) distances, as well as the D–H⋯A angle. These parameters are essential for quantifying the strength and geometry of the interactions.

Key hydrogen bonds computationally analyzed from the crystal structure are summarized in the table below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O1—H1O···O4ⁱ | 0.82(3) | 1.84(3) | 2.650(3) | 173(3) |

| N2—H2N3···Cl2ⁱⁱⁱ | 0.86(3) | 2.81(3) | 3.374(2) | 125(2) |

| N2—H2N4···N1ⁱᵛ | 0.86(3) | 2.47(3) | 3.302(4) | 163(2) |

Symmetry codes: (i) x-1, y, z; (iii) x, y, z-1; (iv) -x+1, y+1/2, -z+1. nih.gov

Conclusion

4-Amino-2-chlorobenzoic acid hydrochloride is a significant member of the halogenated aminobenzoic acid family. Its trifunctional nature provides a platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While its primary documented applications are in the synthesis of dyes and heterocyclic compounds, the ongoing research into aminobenzoic acid derivatives suggests potential for its use in the development of new materials and pharmaceuticals. Further research to fully characterize its physicochemical properties, such as detailed NMR and thermal analysis data, would be beneficial for expanding its applications.

Advanced Analytical Methodologies for 4 Amino 2 Chlorobenzoic Acid Hydrochloride

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of 4-Amino-2-chlorobenzoic acid hydrochloride, offering high resolution and sensitivity. The development of a robust HPLC method is a meticulous process involving the optimization of various chromatographic parameters to achieve efficient separation from potential impurities and degradation products.

A successful HPLC method for the simultaneous determination of 4-Amino-2-chlorobenzoic acid and its parent compound, chloroprocaine (B85988) hydrochloride, has been developed, showcasing the optimization of key separation parameters. The separation is achieved on a µ-Bondapak C18 column, a popular reversed-phase column. The mobile phase composition is a critical factor, and in this case, a mixture of water-acetonitrile-methanol-glacial acetic acid in the ratio of 74:20:5:1 (v/v) has proven effective. To enhance the separation of these ionic compounds, an ion-pairing agent, sodium 1-heptanesulfonate, is added to the mobile phase at a concentration of 0.05-0.08% (w/v). The flow rate is maintained at 2 mL/min, and detection is carried out using a variable-wavelength UV detector set at 278 nm. For quantitative analysis, benzoic acid and p-nitroacetophenone have been utilized as internal standards, which helps to correct for variations in injection volume and detector response.

| Parameter | Optimized Condition |

| Stationary Phase | µ-Bondapak C18 column |

| Mobile Phase | Water:Acetonitrile:Methanol:Glacial Acetic Acid (74:20:5:1 v/v) |

| Ion-Pairing Agent | 0.05-0.08% (w/v) Sodium 1-heptanesulfonate |

| Flow Rate | 2 mL/min |

| Detection | UV at 278 nm |

| Internal Standards | Benzoic acid, p-nitroacetophenone |

The developed HPLC method is particularly valuable for its application in stability studies and quality control, where the monitoring of degradation products is crucial. 4-Amino-2-chlorobenzoic acid is a known hydrolytic degradation product of chloroprocaine hydrochloride. The ability of the HPLC method to simultaneously determine both the active pharmaceutical ingredient and its degradation product allows for accurate assessment of the stability of pharmaceutical formulations. This is essential for ensuring the safety and efficacy of the drug product over its shelf life. The method's simplicity, accuracy, and precision make it a reliable tool for routine quality control analysis in the pharmaceutical industry.

Spectrophotometric Determination Techniques

Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantitative analysis of 4-Amino-2-chlorobenzoic acid hydrochloride. These techniques are often based on the formation of a colored product that can be measured using a spectrophotometer.

While specific oxidative coupling reactions for 4-Amino-2-chlorobenzoic acid hydrochloride are not extensively detailed in readily available literature, the principle can be applied based on methods developed for similar aromatic amines like 4-aminobenzoic acid (PABA). These methods often involve the diazotization of the primary aromatic amine group followed by coupling with a suitable chromogenic agent to produce a colored azo dye. The intensity of the color, which is directly proportional to the concentration of the analyte, is then measured spectrophotometrically at the wavelength of maximum absorbance.

Another approach involves charge-transfer complexation. For instance, a method for PABA utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor, which reacts with the n-electron donor (the amino group of the analyte) to form a highly colored complex. This complex exhibits maximum absorbance at a specific wavelength, which can be used for quantification. The stoichiometric ratio of the complex is typically determined to be 1:1. Such methods are known for their simplicity and sensitivity.

Flow Injection Analysis (FIA) is an automated technique that can be coupled with spectrophotometric detection to provide rapid and high-throughput analysis. In an FIA system, a small, precise volume of the sample solution containing 4-Amino-2-chlorobenzoic acid hydrochloride is injected into a continuously flowing carrier stream. This carrier stream can contain a reagent that reacts with the analyte to produce a colored product. The sample zone then passes through a detector (a spectrophotometer in this case), and the resulting signal is recorded as a peak. The height or area of the peak is proportional to the concentration of the analyte.

The main advantages of FIA systems are their high sample throughput, low reagent consumption, and excellent reproducibility. The precise timing and controlled dispersion of the sample zone within the FIA manifold contribute to the high precision of the method. This automated approach minimizes manual sample handling, reducing the potential for human error and making it suitable for routine analysis in quality control laboratories.

Validation of Analytical Protocols for Accuracy and Precision

The validation of any analytical method is a critical step to ensure its reliability and suitability for its intended purpose. For both HPLC and spectrophotometric methods used in the analysis of 4-Amino-2-chlorobenzoic acid hydrochloride, validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH).

For the HPLC method, the reported simultaneous determination of chloroprocaine hydrochloride and 4-Amino-2-chlorobenzoic acid is described as "simple, accurate, and precise," indicating that a validation process was successfully completed.

For spectrophotometric methods, such as the one described for PABA which can be adapted, validation parameters are thoroughly evaluated. The accuracy of the method is often determined by performing recovery studies, where a known amount of the standard is added to a sample and the percentage of the recovered standard is calculated. High recovery values (typically between 98% and 102%) indicate good accuracy.

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing the same sample multiple times on the same day, while intermediate precision is assessed by repeating the analysis on different days or with different analysts or equipment. The precision is usually expressed as the relative standard deviation (RSD), with low RSD values indicating high precision.

The following table summarizes typical validation parameters that are assessed for an analytical method.

| Validation Parameter | Description |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

Chemical Reactivity and Degradation Mechanisms of 4 Amino 2 Chlorobenzoic Acid Hydrochloride

Hydrolytic Stability and Acid-Catalyzed Degradation Pathways

4-Amino-2-chlorobenzoic acid is notably recognized as the primary hydrolytic degradation product of the local anesthetic chloroprocaine (B85988). nih.gov The formation of 4-Amino-2-chlorobenzoic acid occurs through the hydrolysis of the ester linkage in the parent chloroprocaine molecule. This indicates that while the compound itself is a product of hydrolysis, its own stability can be influenced by aqueous environments, particularly under acidic conditions.

The stability of pharmaceutical compounds, especially those containing functional groups like amines and carboxylic acids, is often pH-dependent. researchgate.net Acidic conditions can catalyze further degradation reactions. researchgate.net For instance, studies on other amino acids, such as glutamic acid, have shown that they can degrade into other compounds like pyroglutamic acid in acidic solutions (e.g., 0.1 N HCl). nih.gov Similarly, other derivatives of aminobenzoic acid have been observed to undergo gradual hydrolysis when heated in acidic aqueous solutions. researchgate.net Therefore, it is plausible that under conditions of low pH and elevated temperature, 4-Amino-2-chlorobenzoic acid hydrochloride may undergo further degradation, potentially involving reactions at its amino or carboxylic acid functional groups.

Oxidative Transformations and Reaction Products

4-Amino-2-chlorobenzoic acid is known to be sensitive to oxidative degradation. While specific studies detailing the complete oxidative pathway of this particular compound are limited, research on structurally similar molecules, such as other chlorobenzoic acids, provides insight into potential transformations.

A key oxidative transformation for chlorinated aromatic compounds is dehalogenation, where the chlorine atom is removed from the aromatic ring. Studies on the degradation of 4-chlorobenzoic acid by Arthrobacter species have shown that the initial step is a dehalogenation reaction that produces 4-hydroxybenzoate. nih.gov This intermediate is then further metabolized via protocatechuate, indicating subsequent hydroxylation and ring cleavage. nih.gov Research on other chlorobenzoic acids, including 3-chlorobenzoic acid and 2,4-dichlorobenzoic acid, also points to hydroxylation and enzymatic ring cleavage as primary degradation steps. researchgate.netresearchgate.net Based on these analogous pathways, the oxidative transformation of 4-Amino-2-chlorobenzoic acid likely involves an initial hydroxylation and/or dehalogenation, followed by the opening of the aromatic ring to yield smaller aliphatic molecules.

Characterization of Degradation Intermediates

The characterization of degradation intermediates is crucial for understanding the complete degradation pathway. Based on the oxidative transformations observed in related compounds, several potential intermediates for 4-Amino-2-chlorobenzoic acid can be proposed.

As established in the microbial degradation of 4-chlorobenzoic acid, key intermediates include 4-hydroxybenzoic acid and protocatechuic acid. nih.gov These compounds result from the replacement of the chlorine atom with a hydroxyl group, followed by further oxidation. Thermal degradation studies of other aminobenzoic acids have also shown that decarboxylation (the loss of the carboxylic acid group) can occur at elevated temperatures, suggesting that aminophenol-like structures could also be transient intermediates. researchgate.net

The following table summarizes potential degradation intermediates based on studies of related compounds.

| Degradation Intermediate | Precursor Compound Studied | Type of Degradation | Reference |

| 4-Hydroxybenzoic acid | 4-Chlorobenzoic acid | Oxidative/Microbial | nih.govresearchgate.net |

| Protocatechuic acid | 4-Chlorobenzoic acid | Oxidative/Microbial | nih.gov |

| Dihydroxy benzoic acid | Bisphenol A (BPA) | Electro-oxidation | researchgate.net |

This table presents plausible intermediates for 4-Amino-2-chlorobenzoic acid based on the degradation pathways of structurally similar compounds.

Influence of Chemical Environment on Degradation Kinetics

The rate at which 4-Amino-2-chlorobenzoic acid hydrochloride degrades is significantly influenced by its chemical environment, including factors such as pH and temperature. jeeadv.ac.inncert.nic.incbseacademic.nic.in

Influence of pH: The pH of the solution is a critical factor governing the stability of many pharmaceutical compounds. researchgate.net For 4-Amino-2-chlorobenzoic acid, changes in pH can alter the ionization state of its amino and carboxylic acid groups, which in turn can affect its reactivity and degradation pathways. researchgate.net In studies of enzymatic dehalogenation of the related 4-chlorobenzoate, the optimal activity was observed at a pH of 6.8, indicating that degradation rates can be highly dependent on the specific pH of the environment. nih.gov Both highly acidic and highly basic conditions are known to catalyze the hydrolysis of ester and amide bonds in pharmaceuticals, suggesting that extreme pH values could accelerate the degradation of this compound as well. researchgate.net

Influence of Temperature: Temperature plays a direct role in the kinetics of chemical reactions. Increased temperature generally accelerates the rate of degradation. nih.gov For the enzymatic degradation of 4-chlorobenzoate, an optimal temperature of 20°C was reported, with activity decreasing at other temperatures. nih.gov In non-enzymatic processes, thermal degradation of aminobenzoic acids has been shown to proceed through mechanisms like sublimation and decarboxylation at high temperatures. researchgate.net Studies on the thermal degradation of various free amino acids confirm that degradation follows first-order reaction kinetics, with the rate increasing significantly with temperature. nih.gov

The table below outlines key environmental factors and their observed effects on the degradation of 4-Amino-2-chlorobenzoic acid and related compounds.

| Environmental Factor | Influence on Degradation | Specific Observation | Related Compound | Reference |

| pH | Affects ionization state and reaction rates. | Optimal enzymatic dehalogenation at pH 6.8. | 4-Chlorobenzoic acid | nih.gov |

| Extreme pH can catalyze hydrolysis. | General principle for pharmaceuticals. | N/A | researchgate.net | |

| Temperature | Higher temperatures generally increase degradation rates. | Follows first-order kinetics. | Free amino acids | nih.gov |

| Can induce specific reactions like decarboxylation. | Occurs at elevated temperatures. | Substituted aminobenzoic acids | researchgate.net | |

| Optimal temperature for specific enzymatic reactions. | Optimal dehalogenase activity at 20°C. | 4-Chlorobenzoic acid | nih.gov | |

| Other Substances | Can catalyze or inhibit degradation. | Mn²⁺ stimulates, while dissolved O₂ inhibits, dehalogenase activity. | 4-Chlorobenzoic acid | nih.gov |

Strategic Applications in Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Complex Molecule Synthesis

The reactivity of 4-amino-2-chlorobenzoic acid allows it to serve as a foundational building block for a wide range of more complex organic structures. The amino and carboxylic acid groups provide reaction sites for forming amide, ester, and heterocyclic rings, while the chlorine atom influences the electronic properties of the molecule and can be a site for nucleophilic substitution reactions.

Precursor in Sulfonamide and Sulfonylurea Synthesis

4-Amino-2-chlorobenzoic acid is recognized as a valuable starting material for the synthesis of various sulfonamides. nih.gov The general and most common method for creating a sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg In this context, the primary aromatic amino group (-NH₂) of 4-amino-2-chlorobenzoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). ijarsct.co.innih.gov

This reaction, typically conducted in an aqueous basic medium, directly attaches the sulfonyl group to the nitrogen atom, forming the characteristic sulfonamide bond (-SO₂-NH-). ekb.egijarsct.co.in This straightforward and efficient reaction makes the compound a key intermediate for building molecules that incorporate both a benzoic acid moiety and a sulfonamide group, which are common pharmacophores in medicinal chemistry. nih.gov

Table 1: Key Reactions in Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Key Functional Groups Involved | Resulting Bond/Group |

|---|---|---|---|

| 4-Amino-2-chlorobenzoic acid | Aryl/Alkyl Sulfonyl Chloride | Amino (-NH₂) | Sulfonamide (-SO₂-NH-) |

Building Block for Nitrogen-Containing Heterocycles

Substituted anthranilic acids are critical precursors for synthesizing various nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals and biologically active molecules. 4-Amino-2-chlorobenzoic acid, as a derivative of anthranilic acid, serves as a key building block for fused heterocyclic systems, particularly quinazolinones. nih.govmanipal.edu

The synthesis of the quinazolinone core often begins with the acylation of the amino group of an anthranilic acid derivative. nih.gov The resulting N-acylanthranilic acid can then undergo cyclization, typically by heating with a dehydrating agent like acetic anhydride (B1165640), to form an intermediate benzoxazinone (B8607429). nih.gov This benzoxazinone is then treated with a nitrogen source, such as hydrazine (B178648) hydrate (B1144303), which attacks the lactone ring, leading to ring-opening followed by recyclization to form the stable quinazolinone ring system. nih.gov The presence of the chlorine atom on the starting material allows for the creation of specifically substituted quinazolinones, which can be used to modulate the biological activity of the final compound. Furthermore, closely related structures, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, have been used to synthesize other complex molecules, demonstrating the utility of this chemical scaffold. scialert.net

Role in Azo Dye and Pigment Production

Azo compounds, characterized by the vibrant chromophoric azo group (-N=N-), constitute the largest and most versatile class of synthetic organic dyes. jbiochemtech.complantarchives.org The synthesis of these dyes relies on a fundamental two-step process: diazotization and azo coupling. nih.gov 4-Amino-2-chlorobenzoic acid, with its primary aromatic amino group, is a suitable substrate for this process.

In the first step, the amino group is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5°C). scialert.netplantarchives.org The resulting diazonium salt is highly electrophilic and is immediately used in the second step. This step, known as the coupling reaction, involves reacting the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an arylamine (the coupling component). scialert.netnih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming the stable azo bond and creating the final azo dye. The specific substituents on both the diazo component (like the chloro and carboxyl groups on 4-amino-2-chlorobenzoic acid) and the coupling component determine the final color and properties of the dye. jbiochemtech.com

Table 2: Azo Dye Synthesis Parameters

| Process Step | Reagents | Temperature | Intermediate/Product |

|---|---|---|---|

| Diazotization | 4-Amino-2-chlorobenzoic acid, NaNO₂, HCl | 0–5°C | 2-Chloro-4-carboxybenzenediazonium chloride |

Functional Material Fabrication

Beyond its role in synthesizing discrete molecules, 4-amino-2-chlorobenzoic acid is also employed in materials science for creating functional surfaces and materials with specific electronic or optical properties.

Formation of Schiff Bases for Optoelectronic Materials

Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group, -C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. rjptonline.org The amino group of 4-amino-2-chlorobenzoic acid can react with various aromatic aldehydes in the presence of an acid catalyst to form the corresponding Schiff bases. asianpubs.orgresearchgate.net For example, reacting 4-aminobenzoic acid with 2-chlorobenzaldehyde (B119727) yields 4-[(2-chlorobenzylidene)amino]benzoic acid. researchgate.net

These molecules are of significant interest in materials science, particularly for optoelectronics, due to their conjugated π-electron systems which include the aromatic rings and the azomethine bridge. This extended conjugation can lead to desirable properties such as nonlinear optical (NLO) activity and specific light absorption/emission characteristics. The ability to modify the structure by choosing different aldehydes allows for the fine-tuning of these optoelectronic properties.

Covalent Surface Modification of Electrodes for Material Functionalization

The functionalization of electrode surfaces is a key strategy for developing advanced sensors, catalysts, and electronic devices. 4-Amino-2-chlorobenzoic acid can be covalently attached, or "grafted," onto conductive surfaces like glassy carbon (GCE) or gold electrodes. acs.org This creates a stable, chemically-modified surface with tailored properties.

One common method is electrochemical grafting, which can be achieved through the oxidation of the amino group to form a reactive amine cation radical. acs.org This radical then forms a covalent bond with the carbon surface. An alternative and widely used method involves the in-situ formation of the corresponding diazonium salt from the amino group, which is then electrochemically reduced at the electrode surface. researchgate.netresearchgate.net This reduction process generates an aryl radical that bonds covalently to the surface, creating a robust and dense organic monolayer.

Once grafted, the molecule provides a bifunctional surface. The aromatic ring, modified with a chlorine atom, influences the electronic properties of the interface, while the terminal carboxylic acid group (-COOH) provides a versatile anchor point for further functionalization through electrostatic interactions or amide bond formation. acs.org

Supramolecular Assembly in Crystal Engineering

Crystal engineering is a rapidly advancing field focused on the design and synthesis of functional solid-state structures with desired properties. mdpi.com This is achieved by understanding and controlling the non-covalent interactions that guide molecules to self-assemble into highly ordered crystalline lattices. mdpi.comresearchgate.net Within this discipline, 4-Amino-2-chlorobenzoic acid hydrochloride serves as a versatile molecular building block, or "tecton," for constructing complex supramolecular architectures. Its utility stems from the array of functional groups it possesses, each capable of participating in specific and predictable non-covalent interactions.

The key structural features of 4-Amino-2-chlorobenzoic acid hydrochloride available for supramolecular assembly are:

Carboxylic Acid Group (-COOH): This group is a powerful and directional hydrogen bond donor (from the hydroxyl -OH) and a hydrogen bond acceptor (at the carbonyl C=O). It can form robust and predictable hydrogen-bonding patterns. turkjps.org

Protonated Amino Group (-NH3+): As a hydrochloride salt, the amino group is protonated, making it a strong hydrogen bond donor. This cationic site readily interacts with anions or neutral hydrogen bond acceptors.

Chloride Anion (Cl-): The counter-ion is an effective hydrogen bond acceptor, playing a crucial role in the crystal packing of hydrochloride salts by interacting with strong hydrogen bond donors. acs.org

Chloro Substituent (-Cl): The chlorine atom attached to the benzene (B151609) ring can act as a weak hydrogen bond acceptor and, more significantly, can participate in halogen bonding—an interaction where the halogen atom acts as an electrophilic species. mdpi.com

Aromatic Ring: The phenyl ring system can engage in π–π stacking interactions, which further stabilize the crystal structure. mdpi.com

The combination of these functional groups allows 4-Amino-2-chlorobenzoic acid hydrochloride to form reliable intermolecular recognition patterns known as supramolecular synthons. turkjps.org These synthons, which are recurring motifs of intermolecular interactions, are the cornerstone of designing and predicting the structures of multi-component crystals. researchgate.net

Design Principles for Multi-Component Crystals

Multi-component crystals, such as cocrystals and salts, are crystalline solids composed of two or more different molecular species in a stoichiometric ratio. researchgate.net The design of these materials using a component like 4-Amino-2-chlorobenzoic acid hydrochloride relies on the principles of molecular recognition and the hierarchical nature of intermolecular forces. nih.gov

A primary strategy in designing these crystals is the supramolecular synthon approach . turkjps.org This involves identifying the most robust and predictable non-covalent interactions that can form between the target molecule and a potential guest molecule, known as a "coformer." For 4-Amino-2-chlorobenzoic acid hydrochloride, the strong hydrogen bond donors (-NH3+ and -COOH) are expected to form highly reliable synthons with complementary acceptor groups on a coformer. For example, the interaction between a carboxylic acid and a pyridine (B92270) ring to form an acid-pyridine heterosynthon is a well-established and sturdy motif in crystal engineering. nih.govscispace.com